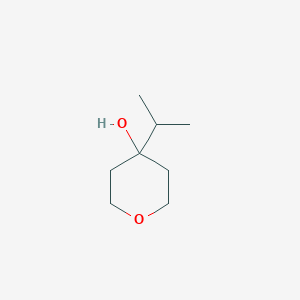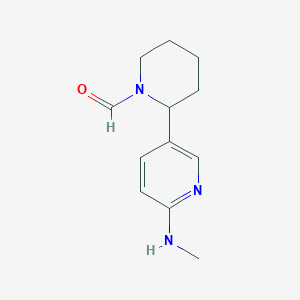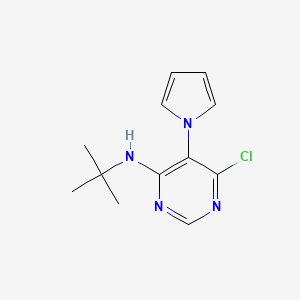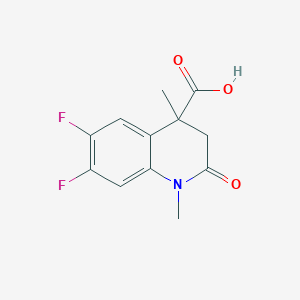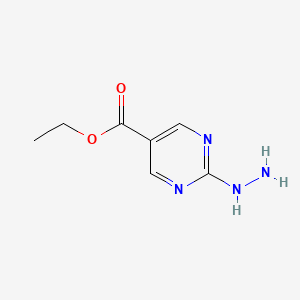
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C13H12ClNO. It is a member of the furan family, characterized by a furan ring substituted with a 2-chlorophenyl group and a cyclopropanamine moiety.
Méthodes De Préparation
The synthesis of 2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine can be achieved through multi-component condensation reactions. One method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines in acetic acid . This reaction typically requires refluxing conditions and can yield the desired product in good to high yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production and higher efficiency .
Analyse Des Réactions Chimiques
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mécanisme D'action
The mechanism of action of 2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as:
5-(2-Chlorophenyl)furan-2-carboxylic acid: This compound shares the furan ring and 2-chlorophenyl group but differs in the functional group attached to the furan ring.
Methyl 5-(2,5-dichlorophenyl)-2-furoate: Similar in structure but with additional chlorine substitutions and a different functional group.
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Another related compound with a furan ring and chlorophenyl group, but with an acrylic acid moiety.
Propriétés
Numéro CAS |
1315344-85-4 |
|---|---|
Formule moléculaire |
C13H12ClNO |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-[5-(2-chlorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H12ClNO/c14-10-4-2-1-3-8(10)12-5-6-13(16-12)9-7-11(9)15/h1-6,9,11H,7,15H2 |
Clé InChI |
LFXKIVCUJWZMJL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11802610.png)


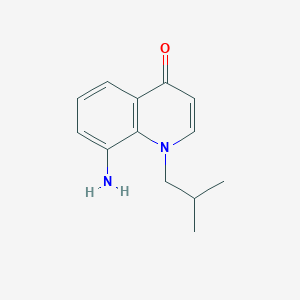

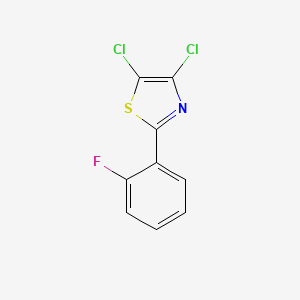

![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)
